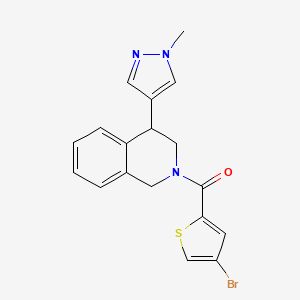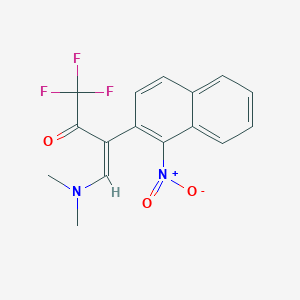
(Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-nitronaphthalen-2-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-nitronaphthalen-2-yl)but-3-en-2-one” is a chemical compound with the molecular formula C16H13F3N2O3 . It has a molecular weight of 338.286 . This product is intended for research use only.
Molecular Structure Analysis
The InChI string for this compound is "InChI=1S/C16H13F3N2O3/c1-20(2)9-13(15(22)16(17,18)19)12-8-7-10-5-3-4-6-11(10)14(12)21(23)24/h3-9H,1-2H3" . This provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Proton Sponge and Hydrogen Bonding
- The compound is noted for its role in demonstrating fundamental phenomena such as hydrogen bonding, conjugation, acid-base equilibrium, dissociation, and thermo- and solvatochromism. Its ability to function as a solvatochromic probe, distinguishing between acidic solvents, highlights its potential in analytical chemistry and materials science. The unique properties of similar organic cations enable the exploration of hydrogen bonding and related phenomena, offering insights into the structural dynamics of chemical species (Ozeryanskii & Pozharskii, 2013).
Intramolecular Hydrogen Bonds
- Research on complexes of 1,8-bis(dimethylamino)naphthalene with various naphthalene derivatives has provided evidence of [NH⋯N]+ and [NH⋯N]− intramolecular hydrogen bonds. This has implications for understanding the structural aspects of chemical compounds and their electronic properties, which are crucial in the development of novel materials and in the field of molecular electronics (Malarski et al., 1990).
Fluorescence Imaging and Metal Ion Sensing
- The compound has been explored for its potential in fluorescence imaging, particularly in the detection of zinc ions. Such applications are significant in biological and medical research, where the sensitive and selective detection of metal ions is crucial for understanding cellular processes and for diagnostic purposes (Ji Ha Lee et al., 2015).
Molecular Structure and Spectroscopy
- Studies have also focused on the molecular structure and spectroscopic analysis of related compounds, shedding light on the electronic and geometric configurations that underlie their chemical reactivity and interactions. Such insights are foundational for the synthesis of new compounds and for the development of materials with tailored properties (Ozeryanskii & Pozharskii, 2006).
Synthesis and Characterization of Metal Complexes
- The synthesis and characterization of novel transition Metal(II) complexes with related compounds have been explored, highlighting the importance of such studies in coordination chemistry and catalysis. The investigation of bonding nature, stereochemistry, and thermal stability of these complexes opens avenues for their application in catalytic processes and material science (Olanrewaju et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
(Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-nitronaphthalen-2-yl)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c1-20(2)9-13(15(22)16(17,18)19)12-8-7-10-5-3-4-6-11(10)14(12)21(23)24/h3-9H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZDJXKRAJTRIS-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-])C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-])\C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-nitronaphthalen-2-yl)but-3-en-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B2763846.png)
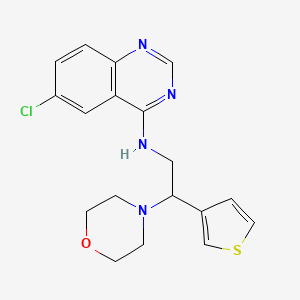

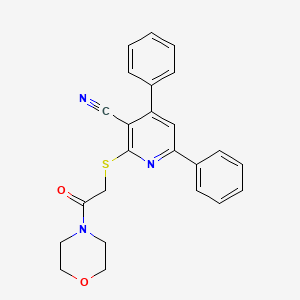
![4-(tert-butyl)-N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2763852.png)
![2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2763853.png)
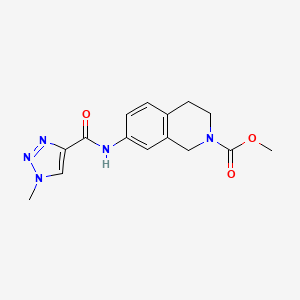
![3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2763855.png)
![2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2763856.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2763857.png)
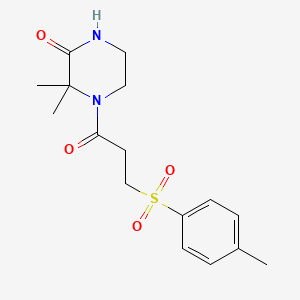
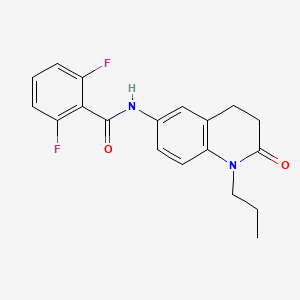
![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2763867.png)
